2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide - 923677-76-3

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Catalog Number: EVT-3013406
CAS Number: 923677-76-3
Molecular Formula: C16H20N4O4S
Molecular Weight: 364.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ML3403

Compound Description: ML3403, chemically named 4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-N-(1-phenylethyl)pyridin-2-amine, is a potent p38α mitogen-activated protein (MAP) kinase inhibitor. [] In vitro and in vivo metabolism studies revealed that ML3403 undergoes rapid oxidation to its sulfoxide metabolite. []

Relevance: ML3403 belongs to the imidazole class of compounds, sharing this core structure with 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide. []

LN950

Compound Description: LN950, chemically named 2-((5-(4-fluorophenyl)-4-(2-((3-methylbutan-2-yl)amino)pyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol, is another potent p38α MAP kinase inhibitor. [] Like ML3403, LN950 contains a sulfur atom that is susceptible to rapid oxidation in metabolic studies. []

Relevance: LN950 is also an imidazole derivative, highlighting the importance of this structural motif in the development of p38α MAP kinase inhibitors. [] This structural feature is also present in 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound exhibited the highest cytotoxic activity against the glioblastoma U-87 cell line in a study evaluating novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. [, ]

Relevance: This compound features a triazole ring and a 4-methoxyphenyl group, both of which are structural elements found in 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide. [, ]

N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound, along with 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide, displayed antioxidant activity approximately 1.4 times higher than ascorbic acid in a DPPH radical scavenging assay. [, ]

Relevance: This compound features a 4-methoxyphenyl group attached to an amide, a structural motif also present in 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide. [, ]

3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

Compound Description: This compound, alongside N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, demonstrated strong antioxidant activity, exceeding that of ascorbic acid by approximately 1.4 times in a DPPH radical scavenging assay. [, ]

Relevance: This compound shares the 4-methoxyphenyl group found in 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide. [, ] This shared element suggests potential similarities in their chemical properties and biological activities.

Cp-60

Compound Description: Cp-60, chemically named 2-amino-6-[(2-aminophenyl)thio]-4-(2-furyl)pyridine-3,5-dicarbonitrile, demonstrated dose-dependent inhibition of abnormal prion protein (PrPSc) formation in scrapie-infected mouse neuroblastoma cells (ScN2a) with minimal toxicity. [] It was identified through a computational search for molecules mimicking the spatial orientation and basic polymorphism of PrP residues 168, 172, 215, and 219, which confer dominant negative inhibition of prion replication. []

Relevance: While not sharing direct structural homology with 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, Cp-60 is relevant in the context of targeting protein-protein interactions. [] Both compounds highlight the potential for small molecules to modulate complex biological processes, including those involving misfolded proteins.

Cp-62

Compound Description: Cp-62, chemically named N'1-(¿5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl¿carbonyl)-4-methoxybenzene-1-sulfonohydrazide, also exhibited dose-dependent inhibition of PrPSc formation in ScN2a cells with low toxicity. [] Like Cp-60, it was identified through a structure-based computational search for molecules mimicking dominant negative PrP mutants. []

Relevance: Cp-62, similar to Cp-60, demonstrates the potential for small molecules to inhibit prion replication by mimicking dominant negative inhibition. [] While structurally distinct from 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, both compounds highlight the ability of small molecules to modulate complex biological processes.

Tricyclo[3.3.1.1(3,7)]dec-2-yl [R-(R,S)]-[2-[[1-(hydroxymethyl)-2-phenylethyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate (4)

Compound Description: This compound, a CCK-B "dipeptoid" ligand, exhibits a CCK-B IC50 of 852 nM. [] Researchers explored various amide bond replacements within this molecule to investigate their impact on binding affinity and selectivity for the CCK-B receptor. []

Relevance: This compound provides insight into the structure-activity relationship of molecules targeting the CCK-B receptor. [] Though structurally distinct from 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, it highlights the significance of exploring variations in core structural elements, such as amide bonds, to optimize biological activity.

Tricyclo[3.3.1.1(3,7)]dec-2-yl (R)-[1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[(2-phenylethyl)amino]ethyl]carbamate (23)

Compound Description: This CCK-B "dipeptoid" ligand exhibits enhanced binding affinity compared to compound 4, with a CCK-B IC50 of 32 nM. [] Similar to compound 4, researchers explored different amide bond replacements in this molecule to study their effects on CCK-B receptor binding. []

Relevance: This compound further emphasizes the importance of structure-activity relationship studies in optimizing ligand affinity for the CCK-B receptor. [] While structurally dissimilar to 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, it underscores the value of investigating structural modifications to improve biological activity.

Tricyclo[3.3.1.1(3,7)]dec-2-yl-3-(1H-indol-3-yl-methyl)-3-methyl-4,9-dioxo-7-phenyl-5,13-dioxa-2,8-diazatetradec-10-enoate (36)

Compound Description: This compound, derived from compound 4 by appending a fumarate side chain to the phenethyl group, shows improved CCK-B receptor binding affinity, with a CCK-B IC50 of 38.8 nM. []

Relevance: This compound demonstrates the potential for enhancing CCK-B receptor binding affinity through strategic structural modifications. [] While not directly related to 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, it highlights the importance of exploring structure-activity relationships to optimize biological activity in target compounds.

Tricyclo[3.3.1.1(3,7)]dec-2-yl [1-[4,5-dihydro-4-(phenylmethyl)-2-thiazolyl]-2-(1H-indol-3-yl)ethyl]carbamate (5)

Compound Description: This compound, synthesized by replacing the amide bond of compound 4 with a 4,5-dihydro-1,3-thiazole, exhibits selectivity for the CCK-A receptor (CCK-A IC50 = 125 nM, CCK-B IC50 = 2580 nM, ratio = 21). []

Relevance: This compound highlights the impact of incorporating a thiazole moiety on receptor selectivity. [] While structurally distinct from 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, it emphasizes the importance of heterocyclic rings in modulating biological activity and selectivity.

2-methylthio-1-[4-N-α-ethoxycarbonylbenzyl)-amino-benzyl]-5-hydroxymethyl-2-[14C]-1H-imidazole

Compound Description: This compound was synthesized and labelled with carbon-14 as a potential antihypertensive agent. []

Relevance: This compound belongs to the imidazole class, just like 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide. [] It also features a 5-hydroxymethyl substituent on the imidazole ring.

1-[4-N-α-ethoxy-carbonylbenzyl)-aminobenzyl]-5-hydroxymethyl-2-[14C]-1H-imidazole

Compound Description: This compound was synthesized and labelled with carbon-14, similar to the previous compound, as a potential antihypertensive agent. []

Relevance: This compound is another imidazole derivative with a 5-hydroxymethyl substituent, further emphasizing the relevance of this structural motif in the context of antihypertensive activity and its relation to 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide. []

3-chloro-N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}-6-methoxyphenyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-2-carboxamide (Pfizer 320663)

Compound Description: The crystal structure of this compound complexed with human factor Xa has been determined. []

Relevance: This compound highlights the importance of imidazole derivatives in medicinal chemistry, particularly in targeting enzymes like factor Xa. [] While structurally diverse from 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, it emphasizes the versatility of the imidazole scaffold in drug development.

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1)

Compound Description: This compound was identified through virtual screening as a potential inhibitor of fibroblast growth factor receptor 1 (FGFR-1) []. It exhibited a good LibDock score and was predicted to have favorable ADMET properties. []

Relevance: This compound, like 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, features a 4-methoxyphenyl group and a thioether linkage. [] Both compounds also contain heterocyclic rings, highlighting the importance of these structural elements in drug design.

4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: This compound was also identified through virtual screening as a potential FGFR-1 inhibitor. [] It showed a favorable LibDock score and was predicted to have good ADMET properties. []

Relevance: Hit-4 shares a key structural feature with 2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide, namely the presence of a heterocyclic ring system. [] While Hit-4 features a benzimidazole, the target compound contains an imidazole, demonstrating the significance of these related heterocycles in drug development.

Properties

CAS Number

923677-76-3

Product Name

2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-methylacetamide

Molecular Formula

C16H20N4O4S

Molecular Weight

364.42

InChI

InChI=1S/C16H20N4O4S/c1-17-14(22)8-20-12(9-21)7-18-16(20)25-10-15(23)19-11-3-5-13(24-2)6-4-11/h3-7,21H,8-10H2,1-2H3,(H,17,22)(H,19,23)

InChI Key

NHPQQTNGZMARDR-UHFFFAOYSA-N

SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.